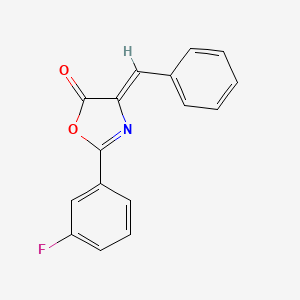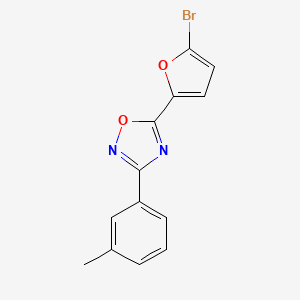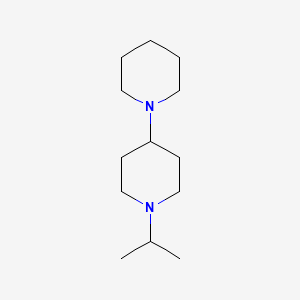![molecular formula C15H17NO3 B5682095 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5682095.png)
2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione, also known as CHIMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CHIMI is a derivative of phthalimide and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is not yet fully understood. However, studies have suggested that 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione may exert its biological effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. Additionally, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an antitumor agent.
Biochemical and Physiological Effects:
Studies have shown that 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione may have anti-inflammatory and analgesic effects, which could make it a potential treatment for conditions such as arthritis and chronic pain. Additionally, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have antitumor activity in various cancer cell lines, suggesting its potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is its relatively simple synthesis method, which makes it easily accessible for research purposes. Additionally, its potential applications in various fields make it a versatile compound for experimentation. However, one limitation of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the research of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione. One direction could be the further exploration of its anti-inflammatory and analgesic effects, potentially leading to the development of new treatments for conditions such as arthritis and chronic pain. Another direction could be the investigation of its potential as an antitumor agent, potentially leading to the development of new cancer treatments. Additionally, the synthesis of new compounds using 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione as a building block could lead to the discovery of new materials with unique properties.
Synthesis Methods
One of the most common methods for synthesizing 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is through the reaction of phthalimide with cyclohexylmethyl bromide in the presence of potassium carbonate. This reaction results in the formation of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione as a white solid with a yield of approximately 60-70%.
Scientific Research Applications
2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been evaluated for its potential as an anti-inflammatory, analgesic, and antitumor agent. In organic synthesis, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of other compounds. In materials science, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been utilized in the production of polymers and as a precursor for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
2-(cyclohexyloxymethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXSIGXFQJVHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [3-(4-methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5682016.png)
![methyl {5-[(5-ethyl-2-thienyl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5682024.png)

![1-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5682044.png)
![ethyl 2-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5682046.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5682049.png)
![N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5682050.png)
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5682052.png)
![(3R*,5R*)-N-[2-(pyridin-2-ylthio)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5682078.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682094.png)
![ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5682101.png)

